The following technical guide details the synthesis of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine , a critical heterocyclic scaffold used in the development of 5-HT4 receptor agonists (e.g., gastroprokinetic agents) and o...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine , a critical heterocyclic scaffold used in the development of 5-HT4 receptor agonists (e.g., gastroprokinetic agents) and other bioactive compounds.
This guide is structured for researchers requiring high-purity synthesis, emphasizing mechanistic causality, safety protocols for hazardous reagents (Cyanogen Bromide), and self-validating analytical checkpoints.
The benzoxazole core is constructed via the fusion of a benzene ring with an oxazole ring. For the 2-amino derivative, the most robust and atom-economical route involves the cyclization of an ortho-aminophenol with a cyanogen halide.
Retrosynthetic Logic:
Disconnection: The C2-N3 and C2-O1 bonds are cleaved.
Synthon Identification: The nitrogen at position 3 originates from an amine, and the oxygen at position 1 from a hydroxyl group.
The following diagram illustrates the critical pathway from the commercially available aminophenol to the target benzoxazole.
Caption: Mechanistic flow from ortho-aminophenol precursor to benzoxazole target via CNBr cyclization.
Precursor Preparation (Upstream Synthesis)
While 2-Amino-5-chloro-4-methoxyphenol is commercially available, supply chain interruptions often necessitate in-house preparation. The most reliable route starts from 2-amino-4-methoxyphenol via a protected benzoxazolone intermediate to ensure regioselective chlorination.
Protocol: Regioselective Chlorination via Benzoxazolone
Rationale: Direct chlorination of aminophenols leads to oxidation (quinones). Protecting the amine and phenol as a cyclic carbamate (benzoxazolone) activates position 6 (ortho to OMe) while preventing oxidation.
Cyclization: React 2-amino-4-methoxyphenol with urea (fusion at 180°C) or carbonyldiimidazole (CDI) to form 5-methoxy-1,3-benzoxazol-2(3H)-one .
Chlorination: Treat the benzoxazolone with Sulfuryl Chloride ($
Exploratory
The Multifaceted Mechanisms of Action of 2-Aminobenzoxazole Derivatives: A Technical Guide for Researchers
The 2-aminobenzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive compounds with therapeutic potential across multiple disease areas. This technical...
Author: BenchChem Technical Support Team. Date: February 2026
The 2-aminobenzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive compounds with therapeutic potential across multiple disease areas. This technical guide provides an in-depth exploration of the core mechanisms of action of 2-aminobenzoxazole derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple cataloging of activities, this document delves into the causality behind experimental observations and provides actionable, validated protocols to empower further research and development.
Part 1: Diverse Molecular Targets and Mechanisms of Action
2-Aminobenzoxazole derivatives exert their biological effects by interacting with a wide range of molecular targets. This section will explore the primary mechanisms of action, supported by experimental evidence and structural insights.
Modulation of Ion Channels: The Case of TRPV4 Agonism
Certain 2-aminobenzoxazole derivatives have been identified as potent modulators of ion channels, exemplified by the transient receptor potential vanilloid 4 (TRPV4) agonist, GSK1016790A.
GSK1016790A is a highly potent and selective activator of the TRPV4 ion channel, which is involved in various physiological processes, including vascular function.[1][2] Activation of TRPV4 by GSK1016790A leads to an influx of calcium ions (Ca2+) into the cell.[3][4] This increase in intracellular calcium triggers a downstream signaling cascade that results in the activation of endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK), leading to the production of nitric oxide (NO) and subsequent vasodilation.[5]
The specificity of GSK1016790A for TRPV4 has been demonstrated in cells expressing the channel, where it elicits a dose-dependent Ca2+ influx, an effect that is absent in non-transfected cells.[3][4] The activation of TRPV4 by this compound is followed by a rapid partial desensitization and a downregulation of the channel on the plasma membrane.[3]
Caption: Mechanism of Spns2 inhibition by 2-aminobenzoxazole derivatives.
Antimicrobial and Antifungal Activity
2-Aminobenzoxazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents. [6]While the exact mechanism is not fully elucidated for all compounds, molecular docking studies have suggested that some of these derivatives may act by inhibiting DNA gyrase. [7]DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it a well-established target for antibiotics.
Experimental validation of DNA gyrase inhibition is crucial to confirm this proposed mechanism. This can be achieved through enzymatic assays that measure the supercoiling or relaxation of DNA in the presence of the compounds.
Carbonic Anhydrase Inhibition
Certain 2-aminobenzoxazole-containing hybrids have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide. [8][9][10]Some CA isoforms, such as CA IX and CA XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.
[9]
The inhibitory mechanism of these compounds often involves the coordination of the 2-aminobenzoxazole moiety or a related functional group to the zinc ion in the active site of the enzyme.
[10]
Cholinesterase Inhibition: A Strategy for Alzheimer's Disease
In the context of neurodegenerative diseases, 2-aminobenzoxazole derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). [11]These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
[2][12]
The inhibitory activity is typically assessed using the Ellman's method, a colorimetric assay that measures the activity of cholinesterases.
[11]
Blockade of Voltage-Gated Sodium Channels
Some derivatives of 2-aminobenzoxazole have been investigated as blockers of voltage-gated sodium channels (VGSCs). [13]These channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons. [14][15][16][17]By blocking these channels, these compounds can reduce neuronal excitability, a mechanism that is relevant for the treatment of conditions like chronic pain and epilepsy.
[13][14]
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows to characterize the mechanism of action of 2-aminobenzoxazole derivatives.
In Vitro Kinase Inhibition Assay (VEGFR-2/KDR)
This protocol describes a luminescence-based assay to determine the inhibitory activity of a 2-aminobenzoxazole derivative against VEGFR-2.
[18][19][20]
Materials:
Recombinant Human VEGFR-2 (GST-tagged)
5x Kinase Buffer
ATP
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
Test 2-aminobenzoxazole derivative
Kinase-Glo® Luminescent Kinase Assay Kit
White, opaque 96-well plates
Plate reader capable of measuring luminescence
Procedure:
Prepare the Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate.
Aliquot the Test Compound: Serially dilute the 2-aminobenzoxazole derivative in a suitable solvent (e.g., DMSO) and add to the wells of the 96-well plate. Include a vehicle control (DMSO only) and a positive control inhibitor.
Add the Kinase: Dilute the recombinant VEGFR-2 enzyme in 1x Kinase Buffer and add to each well, except for the "no enzyme" control wells.
Initiate the Reaction: Add the Kinase Reaction Master Mix to all wells to start the reaction.
Incubate: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Stop the Reaction and Measure Luminescence: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
Read the Plate: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the amount of ATP consumed and thus reflects the kinase activity.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
S1P Release Assay for Spns2 Inhibition
This protocol outlines a cell-based assay to measure the inhibition of Spns2-mediated S1P release.
[1][21][22][23][24][25]
Materials:
Cell Culture: Culture the Spns2-expressing HeLa cells to near confluence in 12-well plates.
Inhibitor Treatment: Remove the growth medium and replace it with serum-free medium containing the S1P catabolism inhibitors, fatty acid-free BSA, and the test 2-aminobenzoxazole derivative at various concentrations. Include a vehicle control.
Incubate: Incubate the cells for 16-18 hours at 37°C.
Collect Supernatant: Collect the cell supernatant containing the released S1P.
Sample Preparation: Add the d7-S1P internal standard to the supernatant. Precipitate the BSA-bound S1P and extract the S1P from the pellet.
LC-MS/MS Analysis: Quantify the amount of S1P in the extracted samples using a validated LC-MS/MS method.
Data Analysis: Calculate the percent inhibition of S1P release for each concentration of the test compound and determine the IC50 value.
This protocol describes a colorimetric assay to measure the inhibition of AChE.
[2][26][11][12]
Materials:
Acetylcholinesterase (AChE) enzyme
Acetylthiocholine iodide (ATCI) substrate
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
Phosphate buffer (pH 8.0)
Test 2-aminobenzoxazole derivative
96-well microplate
Microplate reader
Procedure:
Prepare Reagents: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
Aliquot Reagents: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test 2-aminobenzoxazole derivative at various concentrations.
Add Enzyme: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
Initiate Reaction: Add the ATCI substrate to each well to start the reaction.
Measure Absorbance: Immediately measure the absorbance at 412 nm at regular intervals for a set period of time. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percent inhibition and the IC50 value.
Part 3: Conclusion and Future Directions
The 2-aminobenzoxazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The diverse mechanisms of action, ranging from ion channel modulation and kinase inhibition to the disruption of lipid signaling and microbial growth, underscore the rich chemical space that can be explored.
Future research in this area should focus on:
Structure-Based Drug Design: Utilizing co-crystal structures of 2-aminobenzoxazole derivatives with their targets to guide the design of more potent and selective compounds.
Elucidation of Novel Mechanisms: Investigating the full spectrum of biological activities of this compound class to identify new therapeutic opportunities.
Translational Studies: Advancing the most promising lead compounds into preclinical and clinical development to validate their therapeutic potential in human diseases.
This technical guide provides a solid foundation for researchers to understand and further investigate the multifaceted mechanisms of action of 2-aminobenzoxazole derivatives. The provided protocols offer a starting point for the robust evaluation of new chemical entities, with the ultimate goal of translating these scientific discoveries into innovative medicines.
References
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Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 543-552.
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Pankey, E. A., et al. (2014). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat.
Al-Qawasmeh, R. A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Molecular Modeling, 31(10), 289.
Li, M., et al. (2022). Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists. Molecules, 27(15), 4998.
Kumar, A., & Singh, P. (2021). Acetylcholinesterase Enzyme Inhibitor Molecules with Therapeutic Potential for Alzheimer's Disease. CNS & Neurological Disorders-Drug Targets, 20(9), 834-853.
Gonzalez, J. C., et al. (2006). Characterization of voltage-gated sodium-channel blockers by electrical stimulation and fluorescence detection of membrane potential. Chembiochem, 7(4), 630-637.
Imaizumi, T., et al. (2019). The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115091.
Bua, S., et al. (2019). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1148-1156.
Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLoS ONE, 6(2), e16713.
Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. Semantic Scholar. Retrieved from [Link]
Hrovat, A., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Journal of Medicinal Chemistry, 66(13), 8821-8839.
Al-Qawasmeh, R. A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Request PDF. Retrieved from [Link]
Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 25.
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González-Rodríguez, S., et al. (2024). TRPV4 Channels Promote Pathological, but Not Physiological, Cardiac Remodeling through the Activation of Calcineurin/NFAT and TRPC6. International Journal of Molecular Sciences, 25(3), 1541.
Al-Malki, J. N., et al. (2023). Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(14), 6745-6756.
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A Technical Guide to the Structural Elucidation and Analysis of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine for Drug Discovery
Executive Summary: The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The specific derivative, 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine, r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The specific derivative, 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine, represents a promising candidate for further development due to its unique substitution pattern, which influences its electronic properties and potential interactions with biological targets.[3] This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the three-dimensional crystal structure of this compound. While a public crystal structure for this specific molecule has not been deposited as of this writing, this document outlines the complete workflow—from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and interpretation. By leveraging data from structurally related analogues, we illustrate how to interpret crystallographic results to gain critical insights for structure-based drug design, transforming a molecular formula into a powerful tool for developing next-generation therapeutics.[4][5]
Introduction: The Imperative for Structural Clarity in Drug Design
In the landscape of modern drug discovery, understanding the precise three-dimensional arrangement of atoms in a small molecule is not merely an academic exercise; it is a fundamental requirement for rational drug design.[5][6] The benzoxazole core is a privileged structure, appearing in numerous compounds with demonstrated antiproliferative, anti-inflammatory, and antimicrobial properties.[1][7][8] The title compound, 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine (Molecular Formula: C₈H₇ClN₂O₂, Molecular Weight: 198.61 g/mol ), is of particular interest.[3] Its substituents—a chloro group, a methoxy group, and an exocyclic amine—provide a rich tapestry of potential intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking.
Elucidating the crystal structure of this molecule provides an atomic-resolution map that is indispensable for:
Understanding Structure-Activity Relationships (SAR): Correlating the 3D conformation with biological activity to guide the synthesis of more potent analogues.[4]
Target-Based Drug Design: Using the determined structure for computational docking studies to predict and optimize binding affinity to protein targets like enzymes or receptors.[9]
Improving Physicochemical Properties: Gaining insights into crystal packing, which can influence critical properties like solubility, stability, and bioavailability, thereby informing formulation strategies.[10]
This guide serves as a detailed protocol and interpretive framework for researchers seeking to unlock the full therapeutic potential of this and related benzoxazole derivatives through the power of crystallography.
Part I: Synthesis and Single Crystal Growth
A prerequisite for any crystallographic study is the availability of high-purity material that can be grown into single crystals of sufficient size and quality (typically >20 μm).[11][12]
Synthesis of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine
The synthesis of the title compound is reliably achieved via a well-established route starting from a substituted ortho-aminophenol.[3]
Protocol:
Starting Material: The synthesis commences with 2-amino-4-chloro-5-methoxyphenol.
Cyclization Reaction: This key intermediate is reacted with cyanogen bromide (BrCN). The reaction proceeds via an initial attack of the amino group on the electrophilic carbon of BrCN.
Intramolecular Ring Closure: This is followed by an intramolecular cyclization, where the hydroxyl group displaces the bromide, effectively forming the benzoxazole ring system and yielding the final product, 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine.[3]
Purification: The crude product must be purified to ≥98% purity, typically by recrystallization or column chromatography, to remove any starting materials or side products that would inhibit crystal growth.
Growing Diffraction-Quality Single Crystals
The transition from a pure powder to a single crystal is a critical, and often challenging, step. The goal is to create a supersaturated solution from which molecules can slowly deposit in a highly ordered, repeating lattice.
Common Crystallization Techniques:
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared in a vial, which is loosely covered to allow the solvent to evaporate over several days to weeks.
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is placed on a slide and inverted over a reservoir of a less-soluble "anti-solvent." As the anti-solvent vapor slowly diffuses into the drop, the solubility of the compound decreases, promoting slow crystallization.
Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystal formation.
Causality Behind Experimental Choices: The choice of solvent is paramount. A good solvent will dissolve the compound moderately well. If solubility is too high, achieving supersaturation is difficult; if too low, insufficient material will be in the solution. The rate of crystallization must be slow to prevent the formation of polycrystalline aggregates or amorphous precipitate.
Part II: Methodology for Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional structure of small molecules.[13][14] It provides precise measurements of bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.[12]
Experimental Workflow
The process from crystal to final structure follows a rigorous, self-validating workflow.
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Step-by-Step Protocol:
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized loop or fiber.
Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes atomic thermal vibrations and radiation damage from the X-ray beam, resulting in higher quality diffraction data.
Data Collection: The mounted crystal is placed in an X-ray diffractometer. As the crystal is rotated in the X-ray beam, a series of diffraction patterns are recorded on a detector.[11]
Data Integration: The software measures the position and intensity of thousands of diffracted spots from the collected images.
Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.
Validation: The final structure is rigorously validated using established metrics (e.g., R-factors, goodness-of-fit) to ensure its accuracy and reliability. The final data is typically compiled into a Crystallographic Information File (CIF).
Part III: Analysis of Crystallographic Data
As no public structure exists for the title compound, we will use the published data for a structurally similar molecule, 6-Methoxy-1,3-benzothiazol-2-amine , to illustrate the type of information obtained and its interpretation.[15][16] The replacement of the oxazole oxygen with sulfur results in a close structural analogue.
Summary of Crystallographic Data (Illustrative Example)
The following table summarizes the crystallographic data for the analogue compound, 6-Methoxy-1,3-benzothiazol-2-amine.[15] This data provides the fundamental parameters of the crystal lattice.
Parameter
Value (for 6-Methoxy-1,3-benzothiazol-2-amine[15][16])
Significance
Chemical Formula
C₈H₈N₂OS
Confirms the elemental composition of the molecule in the crystal.
Formula Weight
180.23 g/mol
Molecular weight of the asymmetric unit.
Crystal System
Orthorhombic
Describes the basic shape of the unit cell (three unequal axes at 90°).
Space Group
Pbca
Defines the symmetry elements within the unit cell, dictating how molecules are arranged.
a, b, c (Å)
a = 15.060, b = 6.6997, c = 16.649
The dimensions of the unit cell, the repeating building block of the crystal.
V (ų)
1679.8
The volume of the unit cell.
Z
8
The number of molecules per unit cell.
Temperature (K)
130 K
The temperature at which data was collected.
R₁ [I > 2σ(I)]
0.033
A key indicator of the quality of the refined model. A value < 0.05 indicates a good quality structure.
wR₂(all data)
0.094
A weighted R-factor based on all diffraction data, also used to assess the quality of the refinement.
Molecular Structure Analysis
Based on the analogue, the benzoxazole ring system of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine is expected to be essentially planar. Key intramolecular features to analyze would include:
Bond Lengths and Angles: Confirming the expected C=N, C-O, C-Cl, and C-N bond lengths. Deviations from standard values can indicate electronic effects like resonance.
Conformation: The orientation of the methoxy group relative to the benzene ring (e.g., is it coplanar?) and the geometry of the exocyclic amine group.
Supramolecular Assembly and Intermolecular Interactions
The true power of crystal structure analysis lies in understanding how molecules interact with each other.[9] This supramolecular arrangement dictates the material's properties and provides a blueprint of its recognition patterns. For 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine, we can predict a rich network of non-covalent interactions.
literature review of substituted 2-aminobenzoxazoles
An In-depth Technical Guide to Substituted 2-Aminobenzoxazoles: Synthesis, Biological Activities, and Drug Development Perspectives Abstract The substituted 2-aminobenzoxazole scaffold is a cornerstone in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Substituted 2-Aminobenzoxazoles: Synthesis, Biological Activities, and Drug Development Perspectives
Abstract
The substituted 2-aminobenzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide provides a comprehensive technical review for researchers and drug development professionals, delving into the synthetic methodologies, diverse pharmacological activities, and structure-activity relationships of this versatile heterocyclic system. We will explore both classical and modern synthetic routes, offering detailed protocols and explaining the rationale behind experimental choices. The narrative will then transition to a thorough examination of the broad-spectrum biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological applications, supported by quantitative data and mechanistic insights. Finally, this guide will consolidate key structure-activity relationship findings and discuss the future trajectory of 2-aminobenzoxazole derivatives in therapeutic development.
The 2-Aminobenzoxazole Scaffold: A Privileged Core in Medicinal Chemistry
The benzoxazole ring system, an aromatic bicyclic compound formed by the fusion of a benzene ring with an oxazole ring, is a recurring motif in numerous biologically active compounds.[1] The introduction of an amino group at the 2-position significantly enhances the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions, making the 2-aminobenzoxazole core a highly effective pharmacophore.[2] This "privileged" nature allows it to serve as a versatile template for designing ligands for a multitude of biological targets, ranging from enzymes to receptors.[2][3] Consequently, derivatives of 2-aminobenzoxazole have demonstrated a remarkable range of pharmacological properties, including but not limited to, anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral activities.[4][5][6] This inherent biological promiscuity has cemented the 2-aminobenzoxazole scaffold as a focal point in numerous drug discovery programs.
Synthetic Strategies for the 2-Aminobenzoxazole Core
The construction of the 2-aminobenzoxazole ring system can be achieved through various synthetic pathways. The choice of method often depends on the desired substitution pattern, scalability, and tolerance of functional groups.
Classical Synthesis: Cyclization with Cyanogen Bromide
One of the most established methods for the synthesis of 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with the highly toxic and hazardous cyanogen bromide (BrCN).[2] While effective, the extreme toxicity of the reagent has driven the development of safer and more environmentally benign alternatives.
Modern and Safer Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to the development of several innovative and less hazardous methods for the preparation of 2-aminobenzoxazoles.
2.2.1 Cyclization using Non-Hazardous Cyanating Agents
A significant improvement over the classical method involves the use of safer cyanating agents. One such agent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be used in a one-pot reaction with 2-aminophenols in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) to yield the desired 2-aminobenzoxazoles in good to excellent yields.[2][3] This method offers operational simplicity and a wider substrate scope.[3]
2.2.2 The Smiles Rearrangement
Another elegant approach for the synthesis of N-substituted 2-aminobenzoxazoles is through the intramolecular Smiles rearrangement.[2][3] This method typically involves the activation of a benzoxazole-2-thiol with an agent like chloroacetyl chloride, followed by reaction with a primary or secondary amine.[3] This metal-free approach is notable for its short reaction times and broad amine scope.[3]
General Experimental Protocol: Synthesis of 2-Aminobenzoxazole via NCTS
The following protocol is a representative example of a modern, safer synthesis of the 2-aminobenzoxazole core.
To a solution of 2-aminophenol (1.0 mmol) in a suitable solvent such as 1,4-dioxane (5 mL) is added N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 mmol).
Boron trifluoride etherate (BF₃·Et₂O) (2.0 mmol) is then added dropwise to the reaction mixture at room temperature.
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-30 hours).
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired 2-aminobenzoxazole.
Visualization of Synthetic Workflow
Caption: A generalized workflow for the synthesis of substituted 2-aminobenzoxazoles.
A Broad Spectrum of Biological Activities
Substituted 2-aminobenzoxazoles have been extensively explored for their therapeutic potential, demonstrating a wide range of biological activities.
Anticancer Activity
A significant body of research has focused on the development of 2-aminobenzoxazole derivatives as anticancer agents.[7] These compounds have been shown to inhibit various protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. For instance, certain 2-aminobenzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7] By blocking the activity of VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
Antimicrobial and Antifungal Activity
The 2-aminobenzoxazole scaffold has also proven to be a valuable template for the development of novel antimicrobial and antifungal agents.[5][8] Several derivatives have shown potent activity against a range of pathogenic bacteria and fungi.[5] For example, certain 2-aminobenzoxazole derivatives have been found to be effective against phytopathogenic fungi, which are responsible for significant crop losses worldwide.[5] The mechanism of action for their antimicrobial effects can vary, with some compounds targeting essential enzymes in microbial metabolic pathways.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Substituted 2-aminobenzoxazoles have emerged as promising candidates in this area, with several derivatives demonstrating potent anti-inflammatory effects.[4] Some of these compounds have been shown to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain.[9] Selective COX-2 inhibitors are desirable as they are associated with a lower risk of gastrointestinal side effects compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[9]
Neurological and Other Activities
The therapeutic potential of 2-aminobenzoxazoles extends to the central nervous system. For example, a class of 2-substituted benzoxazole carboxamides has been identified as potent antagonists of the 5-HT₃ receptor.[10] This receptor is implicated in the regulation of nausea and vomiting, as well as in the pathophysiology of irritable bowel syndrome (IBS).[10] Consequently, these compounds have potential therapeutic applications in the management of these conditions.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminobenzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core and the 2-amino group. Systematic modifications of these positions have led to the elucidation of key structure-activity relationships (SAR).
Substitution Position
Moiety
Impact on Biological Activity
Target Example
Reference
Benzoxazole Ring (e.g., C5, C6)
Electron-withdrawing groups (e.g., Cl, NO₂)
Often enhances anticancer and antimicrobial activity
Caption: A simplified diagram illustrating the inhibition of VEGFR-2 signaling by a 2-aminobenzoxazole derivative.
Future Directions and Perspectives
The field of substituted 2-aminobenzoxazoles continues to be a vibrant area of research. Future efforts are likely to focus on:
Development of more selective and potent inhibitors: Fine-tuning the 2-aminobenzoxazole scaffold to achieve higher selectivity for specific biological targets will be crucial for minimizing off-target effects and improving the therapeutic index of drug candidates.
Exploration of novel biological targets: The inherent versatility of the 2-aminobenzoxazole core suggests that it may be able to modulate the activity of a wider range of biological targets than is currently known. High-throughput screening campaigns and computational modeling will be instrumental in identifying new therapeutic opportunities.
Application of green chemistry principles: The development of more sustainable and environmentally friendly synthetic methods for the preparation of 2-aminobenzoxazoles will be an ongoing priority.
References
2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH. (n.d.).
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093–24111. [Link]
Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(22), 6538–6541. [Link]
Chasák, J., Džuganová, V., & Perjési, P. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19166–19175. [Link]
Chasák, J., Džuganová, V., & Perjési, P. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19166–19175. [Link]
Chasák, J., Džuganová, V., & Perjési, P. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19166–19175. [Link]
Chasák, J., Džuganová, V., & Perjési, P. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19166–19175. [Link]
A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. (n.d.).
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093–24111. [Link]
Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC. (n.d.).
Benzoxazoles - World Journal of Pharmaceutical Sciences. (2018).
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22–28. [Link]
Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. (2026). ChemistrySelect. [Link]
Wang, Y., Bi, C., Fan, J., Chen, L., Xi, Z., & Yang, C. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Molecular Diversity, 26(2), 981–992. [Link]
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC. (n.d.).
Early, J. V., Melief, E. H., Deox, S. J., Strong, K. L., Lee, S., Johnson, T. A., & Lenaerts, A. J. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum, 11(2), e03102-22. [Link]
Biological activities of benzoxazole and its derivatives. (n.d.). Retrieved February 15, 2024, from [Link]
2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. (n.d.). Retrieved February 15, 2024, from [Link]
Popa, M., & Tămaş, M. (1996). Syntheses and pharmacological properties of new 2-aminobenzimidazole derivatives. Bollettino Chimico Farmaceutico, 135(1), 18–23.
Hamid, I., Nadeem, H., Ansari, S. F., Khiljee, S., Abbasi, I., Bukhari, A., Arif, M., & Imran, M. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(7), 803–814. [Link]
Application Note: Evaluation of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine as a Kinase Inhibitor Scaffold
Introduction & Rationale The compound 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine (CAS 1820710-85-7) represents a "privileged scaffold" in medicinal chemistry.[1] The 2-aminobenzoxazole core is structurally mimetic to the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Rationale
The compound 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine (CAS 1820710-85-7) represents a "privileged scaffold" in medicinal chemistry.[1] The 2-aminobenzoxazole core is structurally mimetic to the adenine ring of ATP, allowing it to form essential hydrogen bonds within the hinge region of protein kinases.
Recent structure-activity relationship (SAR) studies suggest that substitutions at the 5- and 6-positions of the benzoxazole ring are critical for selectivity. The 5-methoxy group often acts as a hydrogen bond acceptor or donor mimic, potentially interacting with the "gatekeeper" residue, while the 6-chloro substituent can occupy hydrophobic pockets (Selectivity Pocket I) adjacent to the ATP-binding site.
This application note details a rigorous workflow to validate this compound as a Type I ATP-competitive inhibitor, specifically focusing on Angiogenesis-related kinases (e.g., VEGFR-2/KDR ) where this scaffold class has shown historical potency.
Chemical Properties & Handling[1][2]
Before initiating biological assays, proper handling is required to ensure data reproducibility.
Property
Specification
Molecular Weight
198.61 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO (>20 mM); Poorly soluble in water
Stability
Stable at -20°C (desiccated). Avoid freeze-thaw cycles.
Handling
Light sensitive; prepare working solutions in amber tubes.
Reconstitution Protocol
Stock Solution (10 mM): Weigh 1.98 mg of compound. Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
Vortex: Vortex for 30 seconds to ensure complete solubilization.
Storage: Aliquot into 50 µL volumes and store at -80°C.
Working Solution: Dilute 1:100 in assay buffer immediately before use to minimize precipitation.
Mechanism of Action (Hypothetical)
The 2-aminobenzoxazole moiety functions as a hinge binder .
N3 Nitrogen: Accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Cys919 in VEGFR-2).
C2-Amine: Donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu917 in VEGFR-2).
Caption: Workflow for evaluating the inhibitory potency of the benzoxazole derivative using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Objective: Determine the IC50 of the compound against recombinant VEGFR-2.
Materials:
Recombinant VEGFR-2 (cytoplasmic domain).
HTRF Kinase-TK Kit (Cisbio/PerkinElmer).
384-well low-volume white plates.
Procedure:
Compound Preparation: Prepare a 10-point dose-response curve in DMSO (starting at 10 µM, 1:3 serial dilution). Dilute further into 1X Kinase Buffer to reach 4x final concentration (max DMSO < 1%).
Enzyme Addition: Add 2.5 µL of 4x VEGFR-2 enzyme (0.5 ng/µL final) to the plate.
Inhibitor Incubation: Add 2.5 µL of 4x Compound. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
Substrate Initiation: Add 5 µL of 2x Mix containing ATP (at
Seeding: Seed HUVECs at 3,000 cells/well in 96-well clear-bottom plates. Incubate overnight.
Starvation: Replace medium with EGM-2 basal medium (0.5% FBS) for 6 hours to synchronize cells.
Treatment: Add compound (0.01 – 50 µM) in the presence of 50 ng/mL VEGF (to stimulate proliferation). Include a "No VEGF" control and a "Sorafenib" positive control.
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
Measurement: Add CellTiter-Glo reagent, shake for 2 mins, incubate for 10 mins, and read Luminescence.
Downstream Signaling Validation
To confirm the compound inhibits the kinase inside the cell, Western Blotting is essential.
Signaling Pathway Visualization
Caption: The VEGF signaling cascade.[3][4][5][6] The benzoxazole inhibitor targets the phosphorylation of VEGFR-2, preventing the downstream activation of ERK1/2.
Western Blot Protocol
Lysate Prep: Treat HUVEC cells with 1 µM compound for 2 hours, then stimulate with VEGF (50 ng/mL) for 15 minutes. Lyse in RIPA buffer + Phosphatase Inhibitors.
BenchChem. "6-Chloro-5-methoxy-1,3-benzoxazol-2-amine (CAS 1820710-85-7) Product Information." BenchChem Technical Library. Link
Potts, M. et al. "The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery." Journal of Medicinal Chemistry, 2024. (Contextual grounding on scaffold utility).
El-Miligy, M.M. et al. "New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[2] Link
Costales, A. et al. "2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors."[7] Bioorganic & Medicinal Chemistry Letters, 2014.[7] Link
Cisbio Bioassays. "HTRF® Kinase-TK Assay Protocol." Revvity Resources. Link
The Versatile Scaffold: Application Notes on the Experimental Use of 2-Aminobenzoxazoles in Neuroscience
For Distribution To: Researchers, Scientists, and Drug Development Professionals The 2-aminobenzoxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzoxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural and electronic properties make it an ideal starting point for the design of small molecule modulators targeting a variety of proteins implicated in neurological disorders. This guide provides an in-depth exploration of the experimental applications of 2-aminobenzoxazole derivatives in neuroscience, offering detailed protocols and insights into their use as potent and selective modulators of key neurological targets. We will delve into their roles as negative allosteric modulators of metabotropic glutamate receptor 5, inhibitors of cholinesterases, modulators of the sphingosine-1-phosphate transporter Spns2, kinase inhibitors, monoamine oxidase B inhibitors, and adenosine A2A receptor antagonists.
Modulating Glutamatergic Neurotransmission: 2-Aminobenzoxazoles as mGluR5 Negative Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric conditions, including anxiety and addiction.[1][2] Negative allosteric modulators (NAMs) of mGluR5 offer a promising therapeutic strategy by dampening excessive glutamatergic signaling without interfering with the orthosteric binding site of the endogenous ligand, glutamate.
Signaling Pathway of mGluR5
Activation of mGluR5 by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability and synaptic transmission.[3] 2-Aminobenzoxazole-based NAMs bind to an allosteric site on the mGluR5 receptor, reducing its response to glutamate.
Caption: VEGFR-2 signaling pathways and their inhibition by 2-aminobenzoxazole derivatives.
Key Compounds and In Vitro Activity
Compound Class
Example Compound
Target
In Vitro Potency (IC50)
Reference
Piperidinyl-based benzoxazoles
Compound 11b
VEGFR-2
0.057 µM
Al-Warhi et al., 2022
c-Met
0.181 µM
Al-Warhi et al., 2022
Benzoxazole derivatives
Compound 12l
VEGFR-2
97.38 nM
Abdel-Maksoud et al., 2022
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a method to determine the inhibitory activity of 2-aminobenzoxazole derivatives against VEGFR-2 kinase using a luminescence-based assay.
Prepare serial dilutions of the test compounds in kinase assay buffer.
Prepare a solution of VEGFR-2 kinase in kinase assay buffer.
Prepare a solution of the substrate and ATP in kinase assay buffer.
Assay Procedure:
To the wells of a white 96-well plate, add 5 µL of the test compound solution. For the positive control (no inhibitor) and blank (no enzyme) wells, add 5 µL of kinase assay buffer.
Add 20 µL of the VEGFR-2 kinase solution to the test and positive control wells. Add 20 µL of kinase assay buffer to the blank wells.
Initiate the kinase reaction by adding 25 µL of the substrate/ATP solution to all wells.
Incubate the plate at 30°C for 45 minutes.
Luminescence Detection:
Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.
Add 50 µL of the Kinase-Glo® Max reagent to each well.
Incubate the plate at room temperature for 15 minutes, protected from light.
Measure the luminescence using a luminometer.
Data Analysis: The luminescence signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity. Calculate the percentage of inhibition as: (1 - (Luminescence_inhibitor / Luminescence_control)) * 100. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enhancing Dopaminergic Tone: Indole-Substituted Benzoxazoles as MAO-B Inhibitors for Parkinson's Disease
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain. Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine. I[5][6]nhibiting MAO-B increases the synaptic availability of dopamine, providing symptomatic relief in PD. I[7][8]ndole-substituted benzoxazoles have been identified as a novel class of selective and reversible MAO-B inhibitors.
Role of MAO-B in Dopamine Metabolism
Caption: MAO-B-mediated degradation of dopamine and its inhibition by indole-substituted benzoxazoles.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibitory activity of indole-substituted benzoxazoles against human MAO-B.
Materials:
Recombinant human MAO-A and MAO-B
Amplex® Red reagent
Horseradish peroxidase (HRP)
p-Tyramine (substrate for both MAO-A and MAO-B)
Indole-substituted benzoxazole test compounds
Phosphate buffer (0.1 M, pH 7.4)
Black, 96-well microplates
Fluorescence plate reader with excitation/emission wavelengths of 530/590 nm
Procedure:
Reagent Preparation:
Prepare stock solutions of the test compounds in DMSO.
Prepare a working solution of Amplex® Red (200 µM) and HRP (2 U/mL) in phosphate buffer.
Prepare a 2 mM solution of p-tyramine in phosphate buffer.
Prepare solutions of MAO-A and MAO-B in phosphate buffer.
Assay Procedure:
In a black 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of phosphate buffer with 1% DMSO.
Add 40 µL of the respective enzyme solution (MAO-A or MAO-B) to the wells.
Pre-incubate at 37°C for 15 minutes.
Add 40 µL of the Amplex® Red/HRP working solution to each well.
Initiate the reaction by adding 20 µL of the p-tyramine substrate solution.
Fluorescence Measurement: Immediately measure the fluorescence intensity every 2 minutes for 30 minutes using a fluorescence plate reader.
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated as: (1 - (Rate_inhibitor / Rate_control)) * 100. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Selectivity is determined by the ratio of IC50 (MAO-A) / IC50 (MAO-B).
Modulating Adenosinergic Systems: 2-Arylbenzoxazoles as Adenosine A2A Receptor Antagonists
The adenosine A2A receptor is a G-protein coupled receptor that is highly expressed in the basal ganglia and plays a significant role in modulating dopaminergic neurotransmission. A[9]ntagonism of the A2A receptor has shown promise in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease by enhancing motor function and providing neuroprotection. 2[9][10][11]-Arylbenzoxazoles have been investigated as a novel scaffold for the development of potent and selective A2A receptor antagonists.
In the striatum, A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons. Activation of A2A receptors by adenosine antagonizes the function of D2 receptors, leading to reduced motor activity. Antagonizing A2A receptors with 2-arylbenzoxazoles can restore the balance in this pathway.
Caption: Interaction between A2A and D2 receptors in the striatum and the effect of 2-arylbenzoxazole antagonists.
Key Compounds and In Vitro Activity
Compound Class
Example Compound
Target
In Vitro Potency (Ki)
Reference
2-Arylbenzoxazoles
Compound 6a
A2A Receptor Antagonist
40 nM
Le-Rouge et al., 2018
Experimental Protocol: Radioligand Binding Assay for A2A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of 2-arylbenzoxazole derivatives for the human A2A receptor.
Materials:
Membranes from CHO cells stably expressing the human A2A receptor
[3H]ZM241385 (a high-affinity A2A receptor antagonist radioligand)
2-Arylbenzoxazole test compounds
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer.
Assay Setup:
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
For total binding, add 25 µL of binding buffer.
For non-specific binding, add 25 µL of a high concentration of a known A2A antagonist (e.g., 10 µM ZM241385).
Add 25 µL of [3H]ZM241385 solution (to a final concentration of ~1 nM).
Add 50 µL of the membrane preparation to each well.
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
Filtration and Washing:
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
Wash the filters three times with ice-cold binding buffer.
Scintillation Counting:
Allow the filters to dry.
Add scintillation cocktail to each well.
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
Specific binding is calculated as Total Binding - Non-specific Binding.
The percentage of specific binding in the presence of the test compound is calculated.
The Ki value is determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where IC50 is the concentration of the test compound that inhibits 50% of specific binding, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.
References
Cunha, R. A. (2016). Adenosine A2A Receptors and Brain Function: A Need for More In Vivo Proof-of-Concept Studies. Frontiers in Neuroscience, 10, 93.
Hu, X., et al. (2016). Aberrant adenosine A2A receptor signaling contributes to neurodegeneration and cognitive impairments in a mouse model of synucleinopathy. Neurobiology of Disease, 94, 71-82.
Parkinson's Found
Finberg, J. P. M., & Youdim, M. B. H. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy.
Kumar, A., et al. (2021). mGluR5 involvement in addiction.
Fredholm, B. B. (2019).
The Michael J. Fox Foundation for Parkinson's Research. (2017). Could MAO-B Inhibitors Slow Parkinson's Disease Progression?
Stansley, B. J., & Conn, P. J. (2014).
Terbeck, S., et al. (2015). The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies.
Merighi, S., et al. (2020).
Zachary, I. (2018). Brain homeostasis: VEGF receptor 1 and 2—two unequal brothers in mind. Cellular and Molecular Life Sciences, 75(11), 1937-1950.
Bird, M. K., & Lawrence, A. J. (2009). mGlu5 Receptor Functional Interactions and Addiction. Frontiers in Neuroscience, 3(3), 397-405.
Fuxe, K., et al. (2018). Understanding the Role of Adenosine A2AR Heteroreceptor Complexes in Neurodegeneration and Neuroinflammation. Frontiers in Neuroscience, 12, 70.
Hauser, R. A. (2015). Defining the Role of the Monoamine Oxidase-B Inhibitors for Parkinson's Disease. Drugs & Aging, 32(5), 331-339.
Foster, C. A., et al. (2022). Spns2-dependent S1P Transport as a Therapeutic Target. British Journal of Pharmacology, 179(18), 4447-4460.
Ghadiri, M., et al. (2020). Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment. International Journal of Molecular Sciences, 21(19), 7249.
Ruiz de Almodovar, C., et al. (2019). VEGF/VEGFR2 signaling regulates hippocampal axon branching during development. eLife, 8, e49818.
DeLapp, N. W., & Funke, B. H. (2015). mGluR5 and Stress Disorders: Knowledge Gained from Receptor Imaging Studies. Current Topics in Behavioral Neurosciences, 24, 259-281.
Nguyen, N. L. (2022). S1P transporter could be crucial in the development of therapeutics for the treatment of Multiple Sclerosis. EurekAlert!
Fritzemeier, R. G., et al. (2024). Assessing Spns2-dependent S1P Transport as a Prospective Therapeutic Target. bioRxiv.
Cohan, S. L., & Cohan, V. L. (2020). Sphingosine-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article. Neurology and Therapy, 9(2), 271-290.
Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 66(8), 5873-5891.
Unsalan, S., et al. (2018). Synthesis, biological evaluation, and docking studies of some 5-chloro-2(3H)-benzoxazolone Mannich bases derivatives as cholinesterase inhibitors. Archiv der Pharmazie, 351(3-4), e1700343.
Fritzemeier, R. G., et al. (2024). Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors.
Abdallah, M. A., et al. (2019). In vivo evidence for dysregulation of mGluR5 as a biomarker of suicidal ideation. Proceedings of the National Academy of Sciences, 116(22), 11034-11039.
Lee, J. C., & Kim, J. H. (2018). VEGF Signaling in Neurological Disorders. International Journal of Molecular Sciences, 19(1), 226.
Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PubMed.
Fritzemeier, R. G., et al. (2022). Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 823-830.
Le-Rouge, T., et al. (2018). Antagonists of the adenosine A2A receptor based on a 2-arylbenzoxazole scaffold: Investigation of the C5- and C7-positions to enhance affinity. European Journal of Medicinal Chemistry, 144, 151-163.
Al-Ostoot, F. H., et al. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics, 40(22), 11847-11863.
Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2).
Abdel-Maksoud, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1996-2011.
Al-Warhi, T., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 27(19), 6563.
Fritzemeier, R. G., et al. (2024). Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors. Journal of Medicinal Chemistry.
Abdel-Maksoud, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
Burgio, A. L., et al. (2023). Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors.
Abdel-Maksoud, M. S., et al. (2022).
Scribd. (n.d.).
Wu, J., et al. (2020). Synthesis and anticholinesterase activities of novel glycosyl benzoxazole derivatives. Journal of Chemical Research, 44(7-8), 363-366.
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.
Kovac, A., et al. (2020). Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. Arhiv za higijenu rada i toksikologiju, 71(1), 38-48.
Ali, C., et al. (2022). VEGF signalling causes stalls in brain capillaries and reduces CBF in Alzheimer's mice.
Technical Support Center: Synthesis of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine
Introduction: Welcome to the dedicated technical support guide for the synthesis of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine (Product ID: B7963215). This molecule is a crucial intermediate in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome to the dedicated technical support guide for the synthesis of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine (Product ID: B7963215). This molecule is a crucial intermediate in medicinal chemistry and drug discovery, valued for its privileged benzoxazole scaffold.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.
Section 1: Core Synthesis Strategy and Mechanism
The most established route to 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine involves the cyclization of a substituted o-aminophenol, specifically 2-amino-4-chloro-5-methoxyphenol . The reaction introduces the C2 carbon and the exocyclic amine via a cyanating agent. The classical, and highly effective, method utilizes cyanogen bromide (BrCN).[1][2]
The general mechanism proceeds in two key steps:
Nucleophilic Attack: The primary amino group of the o-aminophenol attacks the electrophilic carbon of the cyanating agent.
Intramolecular Cyclization: The hydroxyl group then attacks the newly formed electrophilic center, displacing a leaving group (e.g., bromide) to form the stable benzoxazole ring.[1]
Caption: General mechanism for benzoxazole ring formation.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows very low to no yield. What are the primary factors to investigate?
Answer: This is a frequent challenge that can almost always be traced back to one of four key areas. A systematic evaluation is the most effective troubleshooting approach.
1. Purity of the 2-amino-4-chloro-5-methoxyphenol Starting Material:
The Problem: o-Aminophenols are highly susceptible to air oxidation, often indicated by a darkening of the material from off-white to brown or black.[3] These oxidized impurities can significantly inhibit the cyclization reaction.
The Solution: Always use the highest purity starting material available. If the material has darkened, it is crucial to purify it by recrystallization from an appropriate solvent system (e.g., ethanol/water) before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is also highly recommended to prevent in-situ oxidation.
2. Integrity and Activation of the Cyanating Agent:
The Problem (Classical Method): Cyanogen bromide (BrCN) is highly toxic and extremely sensitive to moisture. Hydrolysis will deactivate the reagent, leading to reaction failure.
The Problem (Safer Alternatives): Less hazardous cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), are excellent alternatives but are less reactive and require activation.[4][5] Failure to include an appropriate activator will result in no reaction.
The Solution: If using BrCN, ensure it is handled in a dry environment (glovebox or with dry solvents). If using NCTS, a strong Lewis acid catalyst like Boron Trifluoride Etherate (BF₃·Et₂O) is required to activate the cyano group for nucleophilic attack.[2][4][5]
3. Sub-Optimal Reaction Conditions:
The Problem: The intramolecular cyclization step often has a significant activation energy barrier. Insufficient temperature or incorrect solvent choice can cause the reaction to stall after the initial nucleophilic attack.[3][6]
The Solution: Ensure the reaction temperature is adequate. For NCTS-mediated cyclizations, refluxing in a solvent like 1,4-dioxane is often necessary.[4] Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material and the formation of the product. A stalled reaction will show the presence of an intermediate that is more polar than the product but less polar than the starting aminophenol.
4. Ineffective Reaction Monitoring:
The Problem: Without proper monitoring, it's impossible to know if the reaction is slow, stalled, or complete.
The Solution: Use TLC with a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane). The product is typically less polar than the aminophenol starting material. This allows you to track the reaction's progress and determine the optimal reaction time, preventing the formation of degradation byproducts from excessive heating.[3]
Question 2: I am observing significant side product formation, which complicates purification. What are the likely culprits?
Answer: Side products reduce yield and make isolation difficult. The primary causes are typically related to stoichiometry and temperature control.
Likely Cause: Dimerization or polymerization of the starting material or intermediates, often promoted by excessive heat or reactive impurities.
Minimization Strategy:
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the cyanating agent, but avoid a large excess which can lead to side reactions.
Temperature Management: Increase the reaction temperature gradually. Avoid flash heating, which can cause thermal decomposition.
Inert Atmosphere: As mentioned for yield, using an inert atmosphere (N₂ or Ar) is critical to prevent oxidative side reactions that create a complex mixture of byproducts.
Question 3: The final product is proving difficult to purify. What are some effective strategies?
Answer: The 2-amino group on the benzoxazole ring can sometimes cause streaking on silica gel during column chromatography due to its basicity.
Strategy 1: Column Chromatography with a Modifier:
Use a silica gel column with a gradient eluent system, starting with a non-polar mixture (e.g., 10% Ethyl Acetate/Hexane) and gradually increasing polarity.
Key Tip: If streaking is observed, add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent. This will neutralize the acidic sites on the silica gel, resulting in sharper bands and better separation.
Strategy 2: Recrystallization:
If the product is obtained as a solid with moderate purity, recrystallization is an excellent final purification step.
Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form high-purity crystals.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with this synthesis?
A1: The single greatest hazard in the classical synthesis is the use of cyanogen bromide (BrCN) . It is a highly toxic, volatile, and moisture-sensitive lachrymator.[2][4] We strongly advise against its use without proper engineering controls (certified chemical fume hood) and personal protective equipment. The development of safer protocols using alternatives like NCTS is a significant advancement.[2][5]
Q2: Are there safer, validated alternatives to cyanogen bromide?
A2: Yes. The use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with a Lewis acid catalyst like BF₃·Et₂O is a well-documented and effective alternative.[2][4][5] This method avoids the high toxicity of BrCN, making it a much safer choice for laboratory synthesis. A detailed protocol is provided in the next section.
Q3: How can I reliably confirm the structure and purity of my final product?
A3: A combination of standard analytical techniques should be used:
¹H NMR: The proton NMR spectrum should show distinct signals for the two aromatic protons on the benzoxazole ring, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the amine protons (~7.3 ppm, may shift depending on solvent and concentration).[1]
Mass Spectrometry (MS): To confirm the molecular weight (198.61 g/mol ).
Melting Point: A sharp melting point range indicates high purity.
Section 4: Detailed Experimental Protocols
Protocol 1: Recommended Safer Synthesis via NCTS
This protocol is the recommended method due to its enhanced safety profile.
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-4-chloro-5-methoxyphenol (1.0 eq), N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq), and anhydrous 1,4-dioxane (approx. 0.1 M concentration).
Catalyst Addition: Slowly add Boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) to the stirred suspension at room temperature.
Reaction: Heat the reaction mixture to reflux (approx. 101°C) for 24-30 hours. Monitor the reaction progress by TLC.[4]
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction by carefully adding saturated sodium bicarbonate solution.
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol 2: Classical Synthesis via Cyanogen Bromide (Use with Extreme Caution)
Preparation: Dissolve 2-amino-4-chloro-5-methoxyphenol (1.0 eq) in a suitable solvent like methanol or THF in a round-bottom flask.
Reagent Addition: Cool the solution in an ice bath. Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise. (Warning: Highly Toxic) .
Reaction: Allow the reaction to stir at room temperature until TLC analysis indicates completion.
Work-up and Purification: Concentrate the reaction mixture and purify via column chromatography or recrystallization as described previously.
Section 5: Data Summary & Troubleshooting Workflow
Kumar, A., et al. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.
Soni, S., et al. (2023).
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
Technical Support Center: Synthesis of 2-Aminobenzoxazole
Welcome to the Technical Support Center for the synthesis of 2-aminobenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 2-aminobenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this crucial synthetic transformation. Our focus is on providing in-depth, mechanistically-grounded solutions to ensure the integrity and success of your experiments.
Introduction
2-Aminobenzoxazole is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its synthesis, most commonly achieved through the cyclization of 2-aminophenol with a cyanating agent, can be fraught with challenges, including the formation of persistent and difficult-to-remove side products. This guide provides a comprehensive overview of these impurities, their mechanisms of formation, and robust troubleshooting strategies to minimize their occurrence and facilitate their removal.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-aminobenzoxazole in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely culprits?
Answer:
Low yields and a complex reaction mixture are common frustrations in 2-aminobenzoxazole synthesis. The primary reasons often revolve around the purity of your starting materials, suboptimal reaction conditions, and the inherent reactivity of the intermediates.
Key Considerations:
Purity of 2-Aminophenol: 2-Aminophenol is susceptible to oxidation, which can result in a darkened appearance and the introduction of impurities that can hinder the reaction.[1] It is highly recommended to use freshly purified 2-aminophenol. Recrystallization from hot water or a mixture of ethanol and water is an effective purification method.
Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. Overly high temperatures can lead to the decomposition of starting materials or the desired product, as well as promote the formation of polymeric side products.[1] Conversely, insufficient temperature may result in an incomplete reaction.
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent the oxidation of 2-aminophenol.[1]
Troubleshooting Flowchart for Low Yields:
Caption: A flowchart for troubleshooting low yields.
Question 2: I've identified an impurity with a mass corresponding to the addition of a second 2-aminophenol molecule. What is this side product and how can I avoid it?
Answer:
This common side product is likely N-(2-hydroxyphenyl)guanidine .
Mechanism of Formation:
The formation of N-(2-hydroxyphenyl)guanidine arises from the high reactivity of the cyanating agent (e.g., cyanogen bromide or an activated NCTS intermediate) with the nucleophilic 2-aminophenol. The initial adduct, a cyanamide or a related species, is still electrophilic and can be attacked by a second molecule of 2-aminophenol before the intramolecular cyclization to 2-aminobenzoxazole can occur.
Caption: Formation of N-(2-hydroxyphenyl)guanidine.
Troubleshooting Strategies:
Slow Addition of Cyanating Agent: Adding the cyanating agent slowly to the solution of 2-aminophenol can help to maintain a low concentration of the reactive intermediate, favoring the unimolecular cyclization over the bimolecular side reaction.
Dilution: Running the reaction at a higher dilution can also disfavor the bimolecular reaction leading to the guanidine side product.
Temperature Control: Lowering the reaction temperature may help to control the rate of the intermolecular reaction more than the intramolecular cyclization.
Question 3: My final product is contaminated with a significant amount of a polar, high-molecular-weight material that is difficult to remove by chromatography. What could this be?
Answer:
This is likely due to the formation of oligomers or polymers .
Mechanism of Formation:
Polymerization can occur through several pathways, including the self-reaction of 2-aminobenzoxazole, particularly at elevated temperatures or in the presence of acid or base catalysts. The amino group of one molecule can attack the electrophilic C2 position of another, leading to chain growth.
Troubleshooting Strategies:
Moderate Reaction Temperature: Avoid excessively high temperatures, which can promote polymerization.
Control of pH: If using acidic or basic conditions, ensure they are not overly harsh. Neutralizing the reaction mixture promptly during workup can prevent further polymerization.
Shorter Reaction Times: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to conditions that may induce polymerization.
Question 4: I am using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a safer alternative to cyanogen bromide, but I'm still getting significant side products. What should I look out for?
Answer:
While NCTS is a safer cyanating agent, its use can still lead to side products. One commonly observed, yet often uncharacterized, major byproduct is likely the N-(2-hydroxyphenyl)-N'-phenyl-N'-tosylguanidine .
Plausible Mechanism of Formation:
This side product likely arises from the reaction of the initially formed N-cyano-N-phenyl-p-toluenesulfonamide adduct with 2-aminophenol with another molecule of 2-aminophenol before cyclization.
Troubleshooting Strategies:
Lewis Acid Activation: The use of a Lewis acid, such as BF₃·Et₂O, can activate the cyano group of NCTS, promoting a more efficient and selective reaction with 2-aminophenol.[2]
Optimization of Equivalents: Carefully optimizing the stoichiometry of 2-aminophenol, NCTS, and the Lewis acid is crucial. An excess of NCTS or suboptimal activation can lead to increased side product formation.
Reaction Time and Temperature: As with other methods, careful control of reaction time and temperature is essential to maximize the yield of the desired product and minimize the formation of byproducts.
Optimized Experimental Protocol: Synthesis of 2-Aminobenzoxazole using NCTS
This protocol is based on a reported procedure and is optimized to minimize side product formation.[2]
Materials:
2-Aminophenol (purified by recrystallization)
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Boron trifluoride diethyl etherate (BF₃·Et₂O)
1,4-Dioxane (anhydrous)
Saturated sodium bicarbonate solution
Ethyl acetate
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a solution of 2-aminophenol (1.0 equiv.) in anhydrous 1,4-dioxane, add NCTS (1.5 equiv.).
Cool the mixture in an ice bath and add BF₃·Et₂O (2.0 equiv.) dropwise with stirring.
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
preventing degradation of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine in solution
Introduction 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine is a substituted benzoxazole derivative of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of novel th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
6-Chloro-5-methoxy-1,3-benzoxazol-2-amine is a substituted benzoxazole derivative of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of novel therapeutic agents.[1] The benzoxazole scaffold is recognized for a wide range of biological activities.[1] However, researchers frequently encounter challenges with the compound's stability in solution, leading to experimental variability and potential misinterpretation of results. Degradation can be initiated by several common laboratory factors, including pH, light, and temperature.[2][3][4]
This technical support guide provides an in-depth analysis of the degradation pathways of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine. It offers practical troubleshooting advice and validated protocols to help researchers mitigate instability, ensuring the integrity of their experiments and the reliability of their data.
Section 1: Understanding the Core Instability: Key Degradation Pathways
The stability of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine in solution is primarily compromised by its susceptibility to hydrolysis, photodegradation, and oxidation. Understanding these mechanisms is the first step toward prevention. The benzoxazole ring system, while aromatic, contains heteroatoms that create reactive sites vulnerable to cleavage under certain conditions.[5]
Caption: Primary degradation pathways for 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine.
Hydrolytic Instability: The Critical Role of pH
Hydrolysis is the most significant and rapid degradation pathway for benzoxazole derivatives in aqueous or protic solvents. The outcome is highly dependent on the solution's pH.
Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 4.6), the benzoxazole ring is susceptible to hydrolysis, leading to the formation of the corresponding benzoxazolone.[4][6] For the title compound, this results in the formation of 6-chloro-5-methoxy-1,3-benzoxazol-2(3H)-one . This occurs through the cleavage of the ether linkage within the oxazole ring.[4][6]
Alkaline Hydrolysis: Under basic conditions, the oxazole ring undergoes cleavage, leading to the formation of an o-aminophenol derivative.[2] This pathway is often more destructive to the core scaffold. The expected product from 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine is 2-amino-4-chloro-5-methoxyphenol .[1]
Photochemical Degradation
While many benzoxazole derivatives are valued for their fluorescent properties and are relatively photostable, they are not immune to degradation upon prolonged exposure to high-energy light, particularly UV radiation.[7][8] The aromatic system can absorb photons, leading to excited states that are more reactive. This can initiate radical reactions or oxidation, especially in the presence of oxygen, resulting in a complex mixture of byproducts. The amino group is a potential site for photo-oxidation. Safety data sheets for related compounds explicitly recommend avoiding direct sunlight.[3]
Thermal and Oxidative Stress
Elevated temperatures accelerate all chemical reactions, including degradation. While the compound is a solid with a melting point well above room temperature, in solution, thermal energy can overcome activation barriers for hydrolysis and other decomposition reactions. The primary amino group at the C2 position is also susceptible to oxidation from dissolved oxygen or other oxidizing agents present in the solution.[3] This can lead to the formation of corresponding nitroso or nitro derivatives, often accompanied by a visible color change.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q1: My solution of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine, which was initially colorless or pale, has turned yellow/brown. What is causing this?
A1: A color change is a primary visual indicator of degradation. The most likely cause is oxidation of the 2-amino group or the formation of other chromophoric degradation products. This is often accelerated by:
Exposure to Light: Leaving the solution on a lab bench exposed to ambient or direct light can initiate photochemical reactions.
Presence of Oxygen: Using solvents that have not been degassed allows dissolved oxygen to react with the compound.
Incorrect pH: Drifting into an alkaline or strongly acidic pH can cause hydrolysis, and the resulting degradation products may be colored.
Q2: I am observing new, unexpected peaks in my HPLC or LC-MS chromatogram that grow over time. Are these degradation products?
A2: Yes, this is a classic sign of solution instability. To identify the cause:
Analyze the new peaks: Check the mass-to-charge ratio (m/z) of the new peaks. A mass corresponding to the parent compound + 16 Da could indicate oxidation. A mass corresponding to the hydrolyzed benzoxazolone or the ring-opened aminophenol would confirm hydrolysis.
Review your solvent and buffer: Is your solution buffered to maintain a stable pH? Unbuffered solutions, especially in water or methanol, can change pH over time due to absorption of atmospheric CO₂, leading to acidic degradation.[4]
Check your storage conditions: Are you storing the stock solution at the recommended temperature and protected from light? Even at low temperatures, degradation can occur if other factors are not controlled.
Q3: My bioassay or chemical reaction results are highly variable when using this compound. How can I ensure my starting material is consistent?
A3: Inconsistent results are frequently linked to using partially degraded compound. The degradation products will have different chemical and biological properties, altering the effective concentration of your active molecule.
Solution: Always prepare solutions of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine fresh for each experiment. If a stock solution must be stored, it should be for the shortest possible duration under optimal conditions (see Protocol 3.2).
Recommendation: Before a critical experiment, run a quick quality control check on your solution using HPLC or UV-Vis spectroscopy to confirm its purity and concentration.
Section 3: Proactive Prevention Protocols
Adhering to strict preparation and storage protocols is the most effective strategy to prevent degradation.
Protocol 3.1: Recommended Solvent Selection and Preparation
The choice of solvent is critical. While solubility is a key factor, the solvent's properties can either promote or inhibit degradation.
Solvent
Type
Key Considerations & Rationale
Dimethyl Sulfoxide (DMSO)
Aprotic, Polar
Recommended. High solubility. Aprotic nature minimizes the risk of hydrolytic degradation. However, DMSO is hygroscopic; use anhydrous grade and store properly.
Acetonitrile (ACN)
Aprotic, Polar
Good Choice. Aprotic and less reactive than protic solvents. Often used in analytical methods like HPLC, making it suitable for sample preparation.
Dichloromethane (DCM)
Aprotic, Nonpolar
Suitable for specific organic reactions where protic solvents are excluded. Ensure it is free of acidic impurities.
Methanol / Ethanol
Protic, Polar
Use with Caution. The presence of a hydroxyl group makes the compound susceptible to hydrolysis if the pH is not strictly controlled. Requires buffering.
Water / Aqueous Buffers
Protic, Polar
High Risk. Only use when absolutely necessary for biological assays. The solution must be buffered to a stable, neutral pH (approx. 6.5-7.5) and used immediately.
Sparge the solvent with an inert gas (high-purity nitrogen or argon) for 15-30 minutes by bubbling the gas through the liquid via a long needle or glass pipette.
Alternatively, use the "freeze-pump-thaw" method for the most stringent removal of dissolved gases.
Use the degassed solvent immediately for solution preparation.
Protocol 3.2: Optimal Solution Preparation and Storage Workflow
Caption: Workflow for preparing and storing stable solutions.
Detailed Steps:
Weigh the solid 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine in a clean, dry vial.
Add the chosen pre-prepared (e.g., degassed) solvent to the desired concentration.
If possible, perform this step under an inert atmosphere (e.g., inside a glovebox or by purging the vial with argon/nitrogen).
Cap the vial tightly with a Teflon-lined cap.
If short-term storage is required, wrap the vial completely in aluminum foil to block light.
Store the solution at 2-8°C for short-term use (less than 24 hours) or at -20°C for longer-term storage.[3][9][10] Always re-equilibrate the solution to room temperature before opening to prevent condensation.
Protocol 3.3: Monitoring Solution Stability
For long-term studies, it is crucial to validate the stability of your stock solution.
Initial Analysis: Immediately after preparation, acquire a baseline UV-Vis spectrum and an HPLC chromatogram of the solution.
Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week), re-analyze an aliquot of the stored solution under the same conditions.
Evaluation: Compare the results to the baseline. The appearance of new peaks in the HPLC or significant changes in the UV-Vis absorbance profile indicate degradation. Quantify the parent peak area in the HPLC to determine the percentage of compound remaining.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the ideal pH range to maintain the stability of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine in an aqueous solution?
A neutral pH range of approximately 6.5 to 7.5 is recommended to minimize both acid and base-catalyzed hydrolysis.[4][6] Strongly acidic or alkaline conditions should be avoided.
FAQ 2: How long can I store the compound in a DMSO stock solution?
For maximum reproducibility, it is always best to prepare solutions fresh. However, if stored properly (frozen at -20°C or colder, protected from light, in an anhydrous-grade solvent), a DMSO stock solution may be stable for several days to weeks. It is strongly advised that each lab validates its own storage stability for its specific experimental conditions using an analytical method like HPLC (Protocol 3.3).
FAQ 3: Are there any specific reagents or materials I should avoid?
Yes. Avoid strong acids, strong bases, and strong oxidizing agents.[3] Do not use solvents that may contain reactive impurities (e.g., old ethers containing peroxides). Ensure all glassware is scrupulously clean and dry.
FAQ 4: Besides a color change, are there other visual signs of degradation?
Yes. The formation of a precipitate can indicate degradation, as the degradation products may have lower solubility in the chosen solvent than the parent compound. Any haziness or cloudiness in a previously clear solution should be treated as a sign of potential instability.
unexpected results in experiments with 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine
Technical Support Center: 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine Welcome to the technical support center for 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine
Welcome to the technical support center for 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during its experimental use. The information provided herein is based on established chemical principles and a synthesis of current literature, aiming to provide both foundational understanding and practical troubleshooting advice.
I. Introduction to 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine
6-Chloro-5-methoxy-1,3-benzoxazol-2-amine is a substituted benzoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its specific substitution pattern—a chloro group at position 6, a methoxy group at position 5, and an amine at the reactive 2-position—confers distinct electronic and steric properties that influence its reactivity, solubility, and potential biological interactions.[1]
Understanding the interplay of these functional groups is critical for predicting reaction outcomes and troubleshooting unexpected results. The 2-amino group is a potent activating group, while the 5-methoxy group also activates the aromatic ring. Conversely, the 6-chloro group is a deactivating substituent.[1] This electronic push-pull can lead to complex reactivity.
II. Frequently Asked Questions (FAQs)
Here we address common queries and issues that may arise during the synthesis, purification, and subsequent reactions involving 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine.
Synthesis & Purification FAQs
Q1: My synthesis of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine from 2-amino-4-chloro-5-methoxyphenol and cyanogen bromide is resulting in a low yield and several impurities. What are the likely causes?
A1: This is a classic and effective, yet challenging, one-pot cyclization.[1] Several factors can contribute to low yields and impurities:
Toxicity and Reactivity of Cyanogen Bromide (BrCN): BrCN is highly toxic and volatile, requiring careful handling in a well-ventilated fume hood.[3][4] Inconsistent addition or loss of BrCN can lead to incomplete reactions.
Side Reactions: The starting aminophenol is susceptible to oxidation, especially under basic conditions or in the presence of air. This can lead to the formation of colored polymeric byproducts which are difficult to remove.
pH Control: The intramolecular cyclization is pH-sensitive. If the reaction medium becomes too acidic or basic, it can inhibit the desired reaction pathway.
Alternative, Safer Reagents: Consider using less hazardous cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as BF3·Et2O.[3][4] This method has been reported to be effective for a wide range of substituted 2-aminobenzoxazoles.[3][4]
Troubleshooting Workflow for Synthesis
Caption: Troubleshooting synthesis of 2-aminobenzoxazoles.
Q2: I am struggling with the purification of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine. It seems to be poorly soluble in common chromatography solvents.
A2: The relatively polar nature of the 2-amino group combined with the fused aromatic system can lead to challenging solubility profiles.
Solvent Selection: For column chromatography, a gradient elution is often necessary. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane/methanol mixtures.
Solubility Testing: Before attempting large-scale purification, perform small-scale solubility tests in a variety of solvents (e.g., ethyl acetate, dichloromethane, methanol, acetone, DMF, DMSO). The presence of the amino group can enhance solubility in polar solvents through hydrogen bonding.[5]
Recrystallization: If an appropriate single or mixed solvent system can be identified, recrystallization can be a highly effective purification method for crystalline solids.
Acid/Base Extraction: The basicity of the 2-amino group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1N HCl). The aqueous layer, now containing the protonated product, can be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) will precipitate the purified product, which can then be collected by filtration or extracted into a fresh organic solvent.[6]
Reactivity & Stability FAQs
Q3: I am attempting an N-arylation on the 2-amino group, but I am observing low conversion and potential side reactions. What could be the issue?
A3: N-arylation of 2-aminobenzoxazoles can be complex due to the presence of multiple nucleophilic sites (the exocyclic amino group and the endocyclic nitrogen).
Catalyst System is Key: The choice of catalyst and ligand is crucial for directing the arylation to the desired nitrogen.
For Exocyclic N-Arylation (desired): Palladium-catalyzed Buchwald-Hartwig amination is often the method of choice. The use of specific biaryl phosphine ligands can favor arylation at the primary amino group.[7]
For Endocyclic N-Arylation (potential side product): Copper-catalyzed conditions have been shown to selectively arylate the azole nitrogen.[7]
Base Selection: The choice of base (e.g., K3PO4, Cs2CO3) can significantly impact the reaction outcome and should be optimized.[7]
Reaction Temperature: These reactions often require elevated temperatures, but excessive heat can lead to decomposition. Monitor the reaction closely by TLC or LC-MS.
Catalyst Selection for N-Arylation
Caption: Catalyst control in N-arylation reactions.
Q4: The compound appears to be degrading during my reaction, indicated by a color change to dark brown or black. What is causing this instability?
A4: Benzoxazole derivatives, particularly those with electron-donating groups like amino and methoxy, can be susceptible to oxidation.
Atmosphere Control: Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Peroxides in older ether solvents can initiate decomposition pathways.
Temperature Management: Avoid excessive heating. If the reaction requires high temperatures, ensure it is monitored closely and not heated for longer than necessary.
Light Sensitivity: Some heterocyclic compounds are light-sensitive. It is good practice to protect the reaction vessel from direct light by wrapping it in aluminum foil.
Characterization FAQs
Q5: I am observing unexpected peaks in my ¹H NMR spectrum. How can I confirm the structure of my product?
A5: While ¹H NMR is a primary tool, its interpretation can sometimes be complex.
Expected ¹H NMR Signals: For 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine, you should expect distinct signals for the two aromatic protons, the methoxy group protons, and the amine protons.[1] The exact chemical shifts will be influenced by the solvent used.
Tautomerism: 2-Aminobenzoxazoles can exist in tautomeric forms (amino and imino). While the amino form is generally predominant, experimental conditions could potentially favor the imino tautomer, leading to a different set of NMR signals.
Complementary Techniques:
¹³C NMR: Provides information on the carbon skeleton and can help confirm the overall structure.[3]
High-Resolution Mass Spectrometry (HRMS): Crucial for confirming the elemental composition and molecular weight of your product.[3]
FTIR Spectroscopy: Can help identify key functional groups, such as the N-H stretches of the amine and the C=N bond of the benzoxazole ring.
III. Troubleshooting Protocols
Protocol 1: General Procedure for Synthesis via Cyanating Agent (NCTS)
This protocol is an alternative to the highly toxic cyanogen bromide method.[3][4]
Dissolution: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve 2-amino-4-chloro-5-methoxyphenol (1 equiv.) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv.) in anhydrous 1,4-dioxane.
Lewis Acid Addition: Add BF3·Et2O (2 equiv.) dropwise to the solution at room temperature.
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Hexane/Ethyl Acetate). The reaction may take 24-30 hours.[4]
Quenching: After completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of NaHCO3 until the pH is approximately 7.
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Purification via Acid-Base Extraction
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1N HCl (3x). Collect the aqueous layers.
Organic Wash: Wash the combined acidic aqueous layers with the organic solvent to remove any remaining neutral or acidic impurities.
Basification: Cool the aqueous layer in an ice bath and slowly add 2N NaOH until the solution is basic (pH > 10), at which point the purified product should precipitate.
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. Alternatively, the product can be extracted back into an organic solvent, dried, and concentrated.
IV. Data Summary
Table 1: Physicochemical Properties of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine
Note: Physical properties such as melting point and exact solubility can vary based on purity. Experimental determination is recommended.
References
WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents.
The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - ResearchGate. Available at: [Link]
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. Available at: [Link]
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. Available at: [Link]
Studies in the Synthesis of Benzoxazole Compounds - CORE. Available at: [Link]
Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
US8178666B2 - 2-aminobenzoxazole process - Google Patents.
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available at: [Link]
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. Available at: [Link]
Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Available at: [Link]
Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. Available at: [Link]
5-Chloro-1,3-benzoxazol-2-amine | Solubility of Things. Available at: [Link]
6-Methoxy-1,3-benzothiazol-2-amine - PMC. Available at: [Link]
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - Beilstein Journals. Available at: [Link]
A Comparative Guide to the Efficacy of Novel Benzoxazole Derivatives: 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine vs. Zoxazolamine
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide spectrum of biological activities, including muscle relaxants,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide spectrum of biological activities, including muscle relaxants, anti-inflammatory agents, and antimicrobials.[1][2][3][4][5] This guide provides a comparative analysis of a novel benzoxazole derivative, 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine, against the historically significant, albeit withdrawn, muscle relaxant, Zoxazolamine. Due to the limited public data on the novel compound, this guide is presented as a prospective analysis, outlining a robust experimental framework for a head-to-head comparison.
Compound Profiles: A Tale of Two Benzoxazoles
6-Chloro-5-methoxy-1,3-benzoxazol-2-amine is a relatively new entrant, primarily available for research and development purposes.[1] Its structure, featuring a chloro and a methoxy group on the benzoxazole ring, suggests a molecule designed to explore specific structure-activity relationships, potentially enhancing efficacy or mitigating off-target effects.[1] The presence of the methoxy group, in particular, may significantly alter its metabolic profile compared to simpler benzoxazoles.
Zoxazolamine (5-Chloro-1,3-benzoxazol-2-amine) , synthesized in 1953, was once a clinically used muscle relaxant.[6] It acts centrally, though its precise mechanism of action is not fully understood.[7][8][9] Its clinical use was discontinued due to concerns about hepatotoxicity.[6][10] One of its metabolites, chlorzoxazone, was found to be less toxic and is still in use today.[6][11]
The key structural differences between the two compounds lie in the position of the chlorine atom and the addition of a methoxy group on the novel compound. These modifications can have profound effects on the molecule's pharmacokinetics and pharmacodynamics. The methoxy group, for instance, could alter the metabolic pathway, potentially reducing the formation of toxic metabolites that were implicated in Zoxazolamine's hepatotoxicity. Furthermore, the shift of the chlorine atom from the 5th to the 6th position, combined with the electron-donating methoxy group at the 5th position, will change the electronic distribution of the aromatic ring, which could influence target binding affinity and selectivity.
Diagram of Compound Structures
Caption: Chemical structures of the two benzoxazole derivatives.
Proposed Experimental Workflow for Comparative Efficacy and Safety Assessment
To rigorously compare these two compounds, a multi-tiered experimental approach is proposed, encompassing in vitro safety profiling and in vivo efficacy assessment.
Part 1: In Vitro Cytotoxicity Assessment (Hepatotoxicity Screen)
Given the known hepatotoxicity of Zoxazolamine, a primary concern for any new benzoxazole derivative is its potential for liver cell damage.[10][12] An MTT assay using a human hepatoma cell line (e.g., HepG2) is a standard and reliable method to assess cytotoxicity.[13][14][15]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Preparation:
Culture HepG2 cells in appropriate media until they reach 70-90% confluency.
Seed the cells into 96-well plates at an optimal density (e.g., 1 x 10³ cells/well) and incubate for 24 hours to allow for attachment.[16]
Compound Treatment:
Prepare stock solutions of both compounds in a suitable solvent (e.g., DMSO).
Create a dilution series for each compound in the cell culture medium.
Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle-only control and a positive control for cell death (e.g., 1% Triton X-100).
Incubation:
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
MTT Assay:
Add 10 µL of a 12 mM MTT stock solution to each well and incubate for 2-5 hours, until purple formazan crystals are visible.[13]
Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.[13]
Read the absorbance at 540 nm using a plate reader.[13]
Data Analysis:
Calculate cell viability as a percentage of the vehicle-treated control.
Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Part 2: In Vivo Efficacy Assessment (Muscle Relaxant Activity)
The rotarod test is a widely accepted and standardized method for evaluating motor coordination and the efficacy of muscle relaxant drugs in rodents.[17][18][19][20][21][22]
Experimental Protocol: Accelerating Rotarod Test
Animal Acclimatization and Training:
Use adult male mice (e.g., C57BL/6 strain).
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.[20]
Train the mice on the rotarod for 2-3 consecutive days. This involves placing them on the rod at a low, constant speed (e.g., 4 rpm) for a few minutes.
Drug Administration:
On the test day, divide the mice into groups: a vehicle control group, a positive control group (e.g., Diazepam, 5 mg/kg), and several dose groups for each of the two test compounds.[23]
Administer the compounds (e.g., via intraperitoneal injection) and allow for a 30-minute absorption period.
Rotarod Test:
Place the mice on the rotarod apparatus.
Start the test with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 300 seconds.[17][20][22]
Record the latency to fall for each mouse. The trial ends for an individual mouse when it falls off the rod or passively rotates with the rod for two consecutive revolutions.[21]
Data Analysis:
Compare the mean latency to fall across all groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
A significant decrease in the latency to fall compared to the vehicle control indicates muscle relaxant activity.
Diagram of the Proposed Experimental Workflow
Caption: A workflow for comparing the in vitro and in vivo effects.
Expected Outcomes and Interpretation
The data from these experiments will allow for a direct comparison of the two compounds.
Metric
6-Chloro-5-methoxy-1,3-benzoxazol-2-amine
Zoxazolamine
Interpretation
IC₅₀ (HepG2)
Higher Value
Lower Value
A higher IC₅₀ for the novel compound would suggest lower hepatotoxicity and a better safety profile.
Latency to Fall
Dose-dependent decrease
Dose-dependent decrease
The relative potency can be determined by comparing the doses required to produce a similar reduction in fall latency.
A successful outcome for 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine would be the demonstration of comparable or superior muscle relaxant activity to Zoxazolamine, coupled with a significantly higher IC₅₀ value in the cytotoxicity assay, indicating a wider therapeutic window and a more favorable safety profile.
This structured, data-driven approach will provide a clear and objective assessment of the novel compound's potential as a viable and safer alternative to older benzoxazole-based muscle relaxants.
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available from: [Link]
Rotarod Protocol - IMPReSS - International Mouse Phenotyping Consortium. Available from: [Link]
Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT]. Available from: [Link]
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. Available from: [Link]
Evaluation of Skeletal Muscle Relaxant Activity of Apigenin in Animal Experimental Models. Available from: [Link]
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. Available from: [Link]
In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species - PMC. Available from: [Link]
SYNTHESIS AND DIFFERENT BIOLOGICAL ACTIVITIES OF NOVEL BENZOXAZOLES. Available from: [Link]
Structure–activity relationships of benzoxazole derivatives - ResearchGate. Available from: [Link]
Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Available from: [Link]
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Available from: [Link]
Publish Comparison Guide: Ensuring Reproducibility with 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine
Executive Summary: The Reproducibility Mandate In the high-stakes environment of hit-to-lead optimization, 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine (CMBA) represents a "privileged scaffold"—a core structure capable of b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Reproducibility Mandate
In the high-stakes environment of hit-to-lead optimization, 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine (CMBA) represents a "privileged scaffold"—a core structure capable of binding diverse biological targets, from PARP enzymes to bacterial DNA gyrase. However, its utility is frequently compromised by three silent variables: polymorphism-induced solubility shifts , batch-specific impurities , and intrinsic autofluorescence .
This guide moves beyond standard datasheets. It provides a rigorous, comparative framework for validating CMBA performance against structural analogs and functional standards. By implementing the protocols below, researchers can transition from "observed activity" to "validated, reproducible pharmacology."
Technical Profile & Comparative Analysis
To ensure data integrity, CMBA must be benchmarked not just against itself (batch-to-batch) but against structural analogs that define the Structure-Activity Relationship (SAR) boundaries.
The Physicochemical Landscape
Table 1: Comparative Performance Matrix
Feature
6-Chloro-5-methoxy-1,3-benzoxazol-2-amine (CMBA)
2-Aminobenzoxazole (Unsubstituted Control)
Olaparib (Functional Reference)
Role
Scaffold / Hit Compound
Negative Control / Core Scaffold
Positive Control (PARP Inhibition)
LogP (Calc)
~2.3 (Moderate Lipophilicity)
~1.2 (Hydrophilic)
1.3
Aq. Solubility
Low (<50 µM in PBS)
High (>500 µM)
Moderate
Fluorescence
High (Ex 300nm / Em 410nm)
Moderate
Negligible
Aggregation
Risk at >10 µM
Low Risk
Low Risk
Stability
Oxidative sensitivity (Amine)
Stable
Stable
The "Hidden" Variable: Autofluorescence
Unlike standard inhibitors, CMBA possesses an electron-donating methoxy group conjugated to the benzoxazole core, creating a fluorophore that overlaps with DAPI and Hoechst channels. Reproducibility Failure Mode: In fluorescence-based binding assays, CMBA can generate false positives by mimicking the signal of the displaced probe.
Protocol 1: The "Zero-Doubt" Input QC System
Objective: Eliminate batch variance before it enters the biological assay.
Trusting vendor purity (often >95% by HPLC-UV at 254nm) is insufficient for CMBA. The 5-methoxy group makes the ring electron-rich, susceptible to oxidation which creates trace impurities that are often more potent or toxic than the parent compound.
Step-by-Step Methodology
Solvent Selection: Dissolve 1 mg of CMBA in 1 mL anhydrous DMSO . Avoid alcohols (MeOH/EtOH) for storage as they can facilitate slow nucleophilic attack or oxidation over months.
Dual-Wavelength HPLC:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: Monitor at 254 nm (aromatic) and 210 nm (impurities lacking conjugation).
Critical Check: If purity differs by >2% between wavelengths, re-purify.
qNMR (Quantitative NMR):
Use Maleic Acid as an internal standard in DMSO-d6.
Integrate the methoxy singlet (~3.8 ppm) against the standard.
Acceptance Criteria: Calculated mass purity must be >95%.
Objective: Distinguish true bioactivity from physicochemical artifacts.
Workflow Logic
The following diagram illustrates the decision matrix for handling CMBA in screening assays.
Figure 1: Decision matrix for validating CMBA in biological assays. Note the critical checkpoint for Hill Slope analysis to detect colloidal aggregation.
Experimental Procedure: The "Detergent Test"
CMBA is prone to forming colloidal aggregates at concentrations >10 µM, which sequester enzymes non-specifically (a common cause of irreproducibility).
Baseline Assay: Run the dose-response curve in standard buffer.
Detergent Challenge: Repeat the assay with the addition of 0.01% Triton X-100 (or freshly prepared Tween-20).
Analysis:
If IC50 shifts significantly (>3-fold increase) or activity disappears, the initial result was likely an aggregation artifact .
If IC50 remains stable, the inhibition is likely stoichiometric and specific .
Data Presentation & Reporting Standards
To ensure your results can be reproduced by other labs, report the following parameters in all publications:
Parameter
Reporting Requirement
Reason
Exact Mass
High-Res MS (m/z)
Confirms identity vs. des-chloro analogs.
Purity Method
"Purity >95% by HPLC at 210nm AND 254nm"
Proves absence of non-chromophoric impurities.
Solvent Vehicle
Final DMSO % (e.g., 0.5%)
CMBA solubility is highly sensitive to DMSO %.
Aggregation Check
"Assay performed +/- 0.01% Triton X-100"
Validates "true" inhibition.
Background Signal
RFU of Compound alone
Quantifies autofluorescence interference.
References
National Institutes of Health (PubChem). Benzoxazol-2-amine Compound Summary.
[Link]
Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. (2011).[1]
[Link]
World Journal of Pharmaceutical Sciences. Benzoxazoles: Synthesis and Pharmacological Activities.[2] (2018).[2][3]
[Link]
A Comparative Benchmarking Guide: 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine in the Context of PI3K/Akt/mTOR Pathway Inhibition
Abstract: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1] This has ma...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1] This has made it a focal point for the development of targeted cancer therapies.[2] Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer effects.[3][4][5] This guide introduces a novel benzoxazole derivative, 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine, and provides a comprehensive framework for its preclinical benchmarking against established therapeutic agents targeting the PI3K/Akt/mTOR pathway. We will delve into the rationale behind experimental design, present detailed protocols for comparative analysis, and offer insights into data interpretation, thereby providing researchers and drug development professionals with a robust roadmap for evaluating this and other novel chemical entities.
Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling network that responds to a multitude of extracellular signals, including growth factors and hormones, to orchestrate fundamental cellular processes.[6] Its constitutive activation, often driven by mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN, is a frequent event in a wide array of solid tumors.[1] This aberrant signaling promotes uncontrolled cell growth, proliferation, and survival, making it a highly attractive target for therapeutic intervention.[2]
The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[7][8] While the specific biological activities of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine are still under investigation, its structural features suggest potential interactions with kinase ATP-binding sites.[9] This guide, therefore, hypothesizes that 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine (designated as "Compound X" for the remainder of this document) may exert its anticancer effects through the inhibition of the PI3K/Akt/mTOR pathway.
To rigorously evaluate the therapeutic potential of Compound X, a direct and objective comparison with known therapeutic agents is essential. For this purpose, we have selected two well-characterized inhibitors with distinct mechanisms of action within the PI3K/Akt/mTOR pathway:
Buparlisib (BKM120): A pan-Class I PI3K inhibitor that has been extensively studied in clinical trials.[10]
Everolimus (RAD001): A rapamycin analog that acts as an allosteric inhibitor of mTORC1.[1]
This comparative framework will allow for a nuanced understanding of Compound X's potency, selectivity, and cellular effects relative to established benchmarks.
Mechanistic Overview: The PI3K/Akt/mTOR Signaling Cascade
A thorough understanding of the targeted pathway is paramount for designing and interpreting benchmarking studies. The PI3K/Akt/mTOR pathway is a complex network with multiple feedback loops.
Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway.
Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K.[11] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[12] PIP3 recruits Akt to the plasma membrane, where it is activated by PDK1 and mTORC2.[11] Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mTORC1 complex, leading to the promotion of protein synthesis, cell growth, and proliferation, as well as the inhibition of apoptosis.[1]
Comparative Experimental Framework: A Multi-tiered Approach
A robust benchmarking strategy necessitates a multi-pronged approach, progressing from in vitro biochemical assays to cell-based functional assays and culminating in in vivo efficacy studies.
Caption: A tiered experimental workflow for comprehensive benchmarking.
In Vitro Benchmarking
The initial step is to determine the direct inhibitory effect of Compound X on the enzymatic activity of PI3K isoforms. This provides a clean, cell-free assessment of potency and selectivity.
Comparative Data Summary: In Vitro Kinase Inhibition (IC50, nM)
Compound
PI3Kα
PI3Kβ
PI3Kδ
PI3Kγ
Compound X
[Hypothetical Value, e.g., 15]
[Hypothetical Value, e.g., 150]
[Hypothetical Value, e.g., 250]
[Hypothetical Value, e.g., 300]
Buparlisib
52
166
21
116
Everolimus
N/A
N/A
N/A
N/A
Data for Buparlisib are representative values from the literature. Everolimus is an mTOR inhibitor and does not directly inhibit PI3K.
The next crucial step is to assess the impact of the compounds on cancer cell lines with a known dependence on the PI3K/Akt/mTOR pathway. Cell lines with activating PIK3CA mutations (e.g., MCF-7, T47D) or PTEN loss (e.g., U87MG) are appropriate models.[13]
Comparative Data Summary: Cell Viability (GI50, µM)
Compound
MCF-7 (PIK3CA mutant)
T47D (PIK3CA mutant)
U87MG (PTEN null)
Compound X
[Hypothetical Value, e.g., 0.5]
[Hypothetical Value, e.g., 0.8]
[Hypothetical Value, e.g., 1.2]
Buparlisib
0.4
0.7
1.0
Everolimus
0.01
0.02
0.05
Data for Buparlisib and Everolimus are representative values from the literature.
To confirm that the observed effects on cell viability are due to the intended mechanism of action, it is essential to measure the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway using Western blotting.[14]
Expected Western Blot Outcomes:
Compound X and Buparlisib: A dose-dependent decrease in the phosphorylation of Akt (at Ser473 and Thr308) and downstream targets like S6 ribosomal protein.[15]
Everolimus: A dose-dependent decrease in the phosphorylation of S6 ribosomal protein, but with little to no effect on Akt phosphorylation. A potential increase in Akt phosphorylation due to feedback loop activation may be observed.[1]
In Vivo Benchmarking
In vivo studies are indispensable for evaluating the therapeutic potential of a compound in a more complex biological system.[16] Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models in immunodeficient mice are standard preclinical models.[17][18]
Comparative Data Summary: In Vivo Efficacy (Tumor Growth Inhibition, %)
Compound
Dosing Regimen
MCF-7 Xenograft
U87MG Xenograft
Compound X
[Hypothetical, e.g., 50 mg/kg, oral, daily]
[Hypothetical Value, e.g., 65]
[Hypothetical Value, e.g., 58]
Buparlisib
30 mg/kg, oral, daily
~60
~55
Everolimus
5 mg/kg, oral, daily
~70
~65
Data for Buparlisib and Everolimus are representative values from the literature.
Detailed Experimental Protocols
In Vitro PI3K Kinase Assay (HTRF-based)
This protocol is adapted for a high-throughput, homogeneous time-resolved fluorescence (HTRF) format.[12][19]
Reagent Preparation:
Prepare a serial dilution of Compound X, Buparlisib, and a vehicle control (e.g., DMSO) in assay buffer.
Prepare a solution of recombinant human PI3K isoforms in kinase reaction buffer.
Prepare a solution of the lipid substrate PIP2 in reaction buffer.
Prepare a detection mixture containing a biotinylated-PIP3 tracer, a europium cryptate-labeled anti-GST antibody (assuming a GST-tagged kinase), and an XL665-labeled streptavidin.
Kinase Reaction:
In a 384-well low-volume microplate, add the test compounds and the PI3K enzyme.
Incubate for 15 minutes at room temperature to allow for compound binding.
Initiate the kinase reaction by adding ATP and the PIP2 substrate.
Incubate for 1 hour at room temperature.
Detection:
Stop the reaction by adding the detection mixture.
Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.
Data Acquisition and Analysis:
Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 values.
Cell Viability Assay (MTT-based)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22]
Cell Seeding:
Seed cancer cells (e.g., MCF-7, T47D, U87MG) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[20]
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
Compound Treatment:
Prepare serial dilutions of Compound X, Buparlisib, Everolimus, and a vehicle control in the appropriate cell culture medium.
Replace the existing medium with the medium containing the test compounds.
Incubate for 72 hours.
MTT Addition and Incubation:
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization and Measurement:
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Normalize the absorbance values to the vehicle control and plot against the compound concentration to calculate the GI50 (concentration for 50% growth inhibition) values.
Western Blotting for Pathway Analysis
Western blotting allows for the detection and semi-quantification of specific proteins, including their phosphorylated forms.[14][15][23]
Cell Lysis and Protein Quantification:
Treat cells with the test compounds for a specified duration (e.g., 2-4 hours).
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE and Protein Transfer:
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phosphoproteins) to prevent non-specific antibody binding.[15]
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt, S6K, and other proteins of interest overnight at 4°C.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection and Analysis:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[24]
In Vivo Xenograft Study
This protocol provides a general framework for a subcutaneous xenograft study.[16][17][18]
Cell Implantation:
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells in Matrigel) into the flank of female immunodeficient mice (e.g., nude or SCID).
Tumor Growth and Randomization:
Monitor tumor growth using calipers.
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control, Compound X, Buparlisib, Everolimus).
Compound Administration and Monitoring:
Administer the compounds according to the planned dosing regimen (e.g., daily oral gavage).
Measure tumor volume and body weight 2-3 times per week.
Monitor the animals for any signs of toxicity.
Study Endpoint and Analysis:
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the animals and excise the tumors.
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Tumors can be further analyzed by immunohistochemistry or Western blotting for pharmacodynamic markers.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the preclinical benchmarking of a novel benzoxazole derivative, 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine (Compound X), as a potential inhibitor of the PI3K/Akt/mTOR pathway. By systematically comparing its performance against established therapeutic agents like Buparlisib and Everolimus across a tiered experimental workflow, researchers can gain a deep understanding of its potency, selectivity, mechanism of action, and in vivo efficacy.
The causality behind the experimental choices is rooted in a logical progression from direct target engagement to cellular function and finally to in vivo therapeutic potential. The protocols provided are self-validating systems, incorporating appropriate controls and normalization procedures to ensure data integrity.
Future studies should aim to further elucidate the precise binding mode of Compound X through co-crystallization studies with PI3K isoforms. Investigating its pharmacokinetic and pharmacodynamic properties will also be crucial for optimizing dosing schedules. Furthermore, exploring the efficacy of Compound X in combination with other targeted therapies or conventional chemotherapeutics could reveal synergistic effects and provide new avenues for cancer treatment.[1] The insights gained from this benchmarking process will be invaluable for making informed decisions about the continued development of this and other novel therapeutic candidates.
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Best Practice for Western Blot Detection of Phosphoryl
Protocol for Cell Viability Assays: CCK-8 and MTT.
Pan/Phospho Analysis for Western Blot Normaliz
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